2-OXOCYCLOPENTANE-1-CARBALDEHYDE
Overview
Description
2-Oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H8O2. It is a cyclic aldehyde with a ketone functional group, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclopentanone using oxidizing agents such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC). The reaction typically occurs under mild conditions and yields the desired aldehyde with good selectivity.
Industrial Production Methods: In an industrial setting, the compound can be produced through the catalytic oxidation of cyclopentanone. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Ammonia (NH3), hydrazine (N2H4)
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid
Reduction: 2-Hydroxycyclopentanone
Substitution: Imines, hydrazones
Scientific Research Applications
2-Oxocyclopentane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-oxocyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of various derivatives. The ketone group also participates in reactions, such as enolate formation, which can undergo further transformations.
Comparison with Similar Compounds
2-Oxocyclopentane-1-carbaldehyde can be compared with other cyclic aldehydes and ketones:
Cyclopentanone: Similar in structure but lacks the aldehyde group, making it less reactive in certain reactions.
2-Oxocyclohexane-1-carbaldehyde: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclopentanecarboxaldehyde: Contains only the aldehyde group without the ketone functionality, limiting its reactivity in certain transformations.
These comparisons highlight the unique reactivity and versatility of this compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-oxocyclopentane-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIBWUAGAZIQMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450314, DTXSID50900965 | |
Record name | cyclopentanecarboxaldehyde, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-54-7 | |
Record name | cyclopentanecarboxaldehyde, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.